molecular formula C20H17Cl2NO5 B3517924 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B3517924
M. Wt: 422.3 g/mol
InChI Key: YWPWNSBFSFNLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the 2,4-dichlorophenoxy group: This step involves the nucleophilic substitution reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.

    Attachment of the 2,5-dimethoxyphenyl group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the furan ring through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: It is explored for its potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)furan-2-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.

    5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide: Another similar compound with a different substitution pattern on the phenyl ring.

    5-[(2,4-dichlorophenoxy)methyl]-N-(2,3-dimethoxyphenyl)furan-2-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the 2,4-dichlorophenoxy and 2,5-dimethoxyphenyl groups may enhance its therapeutic potential and selectivity for specific molecular targets.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO5/c1-25-13-4-7-18(26-2)16(10-13)23-20(24)19-8-5-14(28-19)11-27-17-6-3-12(21)9-15(17)22/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWNSBFSFNLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.